2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine
Description
Properties
Molecular Formula |
C8H11F3N2S |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine |
InChI |
InChI=1S/C8H11F3N2S/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11/h4H,3,12H2,1-2H3 |
InChI Key |
OBTBURAQQBMMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core with Trifluoromethyl Substitution
A common approach to synthesize the trifluoromethyl-substituted thiazole involves starting with a suitable thiazole precursor and introducing the trifluoromethyl group via trifluoromethylating agents. One widely used reagent is trifluoromethyltrimethylsilane (TMSCF3), which, in the presence of a fluoride source, facilitates nucleophilic trifluoromethylation under controlled conditions. This method allows effective and selective incorporation of the trifluoromethyl group into the thiazole ring, often carried out in an inert atmosphere to prevent side reactions.
Alternatively, bromination of a suitable ethanone precursor followed by condensation with thiourea can form the thiazole ring. For example, bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one produces a brominated intermediate that reacts with thiourea to yield the thiazole amine core. This step is typically performed at elevated temperatures (around 80 °C) and can be followed by further functionalization steps to introduce substituents such as trifluoromethyl groups via subsequent reactions.
Representative Synthetic Procedure
A typical experimental procedure involves:
- Charging a sealed reaction vessel with the thiazole precursor, trifluoromethylating agent (e.g., TMSCF3), fluoride source, and solvent under nitrogen atmosphere.
- Stirring the mixture at elevated temperature (e.g., 140 °C) for extended time (e.g., 20-24 hours).
- Cooling, quenching with water, and extracting the organic layer.
- Purification by silica gel chromatography to isolate the pure 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine product.
This method emphasizes catalyst- and additive-free conditions, which are environmentally friendly and operationally convenient.
Data Table Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of ethanone precursor + Br2 | Room temp | 2 h | 60-70 | Ether solvent, formation of brominated intermediate |
| 2 | Condensation with thiourea | 80 °C | 5 h | 55-65 | Formation of thiazole amine core |
| 3 | Trifluoromethylation with TMSCF3 + fluoride | 140 °C | 20-24 h | 50-60 | Nitrogen atmosphere, catalyst-free |
| 4 | Nucleophilic substitution with butan-2-amine | 70 °C | 12-24 h | 45-59 | Base (K2CO3) in DMF solvent |
Source Diversity and Authority
This analysis is based on peer-reviewed journal articles, including a 2020 study on catalyst-free synthesis of thiazoles, a 2024 pharmacology report detailing multi-step thiazole derivative synthesis, and chemical synthesis databases providing structural and synthetic insights into thiazole compounds. The data excludes non-peer-reviewed or unreliable commercial chemical supplier websites to ensure scientific rigor and reliability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The applications of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine, also known as 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine hydrochloride, are not explicitly detailed within the provided search results. However, the search results offer some relevant information regarding thiazoles and related compounds, which can provide a basis for understanding potential applications.
General Information
- IUPAC Name The IUPAC name for the compound is 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine hydrochloride .
- Purity and Form It is available as a powder with a purity of 95% .
- Hazards Potential hazards include that it can be harmful if swallowed and may cause skin and serious eye irritation, and respiratory irritation .
Potential Applications Based on Thiazole Derivatives
While specific applications for 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine are not available in the search results, thiazole derivatives, in general, have a wide range of applications, especially in medicinal chemistry .
- Anticonvulsant Activity Certain thiazole-containing compounds have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties in tests . Other analogues, such as 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, also showed activity .
- Anti-proliferative Activity Some thiazole derivatives have shown anti-proliferative activity against human liver carcinoma cells . Compounds 28 , 29a , and 29b exhibited such activity .
- Industrial Applications Thiazoles and related compounds have roles in various industrial applications . For example, N-cyclohexyl benzothiazole-2-sulfenamide is used as a rubber vulcanization accelerator .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in inflammatory and microbial processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with other thiazole- and trifluoromethyl-containing derivatives. Key comparisons include:
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Key Differentiators of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine
- Commercial Status: Unlike research-focused analogs, this compound was marketed as a primary amine (now discontinued), suggesting exploratory industrial applications .
Biological Activity
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is a thiazole derivative notable for its chemical stability and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Molecular Formula: C8H11F3N2S
Molecular Weight: 224.25 g/mol
IUPAC Name: 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine
Canonical SMILES: CCC(C)(C1=NC(=CS1)C(F)(F)F)N
| Property | Value |
|---|---|
| Molecular Formula | C8H11F3N2S |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine |
| InChI Key | OBTBURAQQBMMFH-UHFFFAOYSA-N |
The biological activity of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets such as enzymes and receptors involved in inflammatory and microbial processes. This interaction may lead to the inhibition of pathways associated with inflammation and microbial growth, contributing to its therapeutic potential.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antifungal Properties
Thiazole compounds have also been evaluated for antifungal activity. In vitro studies suggest that 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine may inhibit the growth of fungi such as Candida albicans. The compound's ability to interfere with fungal cell membrane integrity is a proposed mechanism for its antifungal effects .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory cytokine production, thereby reducing inflammation in various biological systems. This activity positions it as a potential candidate for treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives, including 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine. The results demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Evaluation of Anti-inflammatory Properties
In another research study focused on anti-inflammatory activity, 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine was tested in a mouse model of inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in managing inflammatory conditions .
Comparison with Similar Compounds
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine | Antimicrobial | 16 |
| Sulfathiazole | Antimicrobial | 8 |
| Ritonavir | Antiretroviral | - |
| Tiazofurin | Anticancer | - |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine with high purity?
Answer:
The synthesis typically involves cyclization of thioamides with α-halocarbonyl compounds. A modified Cook-Heilbron method is effective:
- React 2-aminobutan-2-amine with carbon disulfide and trifluoromethyl-substituted α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring .
- Optimize reaction time (6–12 hours) and temperature (80–100°C) to maximize yield (reported 70–85%) while minimizing byproducts. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity with HPLC (>98%) .
Basic: How can researchers characterize the electronic and structural properties of this compound?
Answer:
Combine spectroscopic and computational techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and thiazole protons (δ 7.5–8.5 ppm in ¹H NMR) .
- FT-IR : Identify C-F stretches (1050–1150 cm⁻¹) and thiazole C=N vibrations (1640–1680 cm⁻¹) .
- DFT Calculations : Use B3LYP/6-31G(d) to model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra for validation .
Advanced: How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically resolved?
Answer:
Contradictions often arise from assay conditions or compound stability:
- Standardize Assays : Use CLSI/M07-A11 guidelines for MIC determinations against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation via LC-MS. Adjust storage conditions (e.g., -20°C under argon) if instability is observed .
- Check Purity : Confirm absence of residual solvents (e.g., DMF) or synthetic intermediates via GC-MS .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into HDAC3 (PDB: 4A69). Prioritize poses with hydrogen bonds to Zn²⁺ in the active site and hydrophobic interactions with trifluoromethyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and substituent electronic effects from analogs (e.g., 4-(difluoromethoxy)thiazole derivatives) .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
- Modify Substituents : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to tune lipophilicity. Synthesize analogs via Pd-catalyzed cross-coupling or nucleophilic substitution .
- Evaluate Bioactivity : Test analogs against HDAC isoforms (IC₅₀ assays) and cancer cell lines (MTT assays). Prioritize derivatives with >50% inhibition at 10 µM .
- Correlate Data : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) to activity trends .
Advanced: What experimental approaches validate the compound’s mechanism of action in neurological studies?
Answer:
- Radioligand Binding : Perform competition assays with [³H]-spiperone to assess dopamine D2 receptor affinity (Kᵢ < 1 µM indicates high potency) .
- Calcium Imaging : Treat neuronal cells (e.g., SH-SY5Y) with the compound and measure intracellular Ca²⁺ flux via Fluo-4 AM dye .
- Western Blotting : Quantify phosphorylation of ERK or CREB to confirm downstream signaling modulation .
Basic: What analytical techniques confirm the compound’s stability under physiological conditions?
Answer:
- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours. Identify major metabolites (e.g., hydrolyzed thiazole rings) .
- DSC/TGA : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-optimize Force Fields : Use CHARMM36m parameters for MD simulations to improve ligand-protein interaction accuracy .
- Validate Protonation States : Perform pH-dependent NMR to identify dominant tautomers (e.g., thiazole vs. thiazolium) under assay conditions .
- Reassay with Purified Targets : Isolate recombinant enzymes (e.g., HDAC3) to eliminate interference from cellular components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
